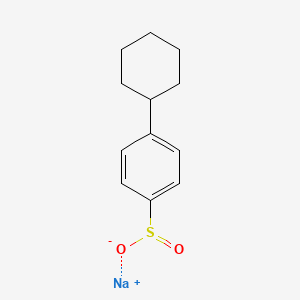

Sodium 4-cyclohexylbenzenesulfinate

Description

Sodium 4-cyclohexylbenzenesulfinate (CAS No. 65946-86-3) is an organosulfinate salt with the molecular formula C₁₂H₁₅NaO₂S. It is characterized by a benzene ring substituted with a cyclohexyl group at the para position (C4) and a sulfinate (-SO₂⁻) group, with sodium as the counterion . The compound is commercially available in purities of ≥95%, with quantities ranging from 100 mg to 5 g, as listed by BLD Pharm Ltd. . Its structure combines aromaticity with the steric and electronic effects of the cyclohexyl substituent, making it relevant for applications in organic synthesis, coordination chemistry, or materials science.

Properties

Molecular Formula |

C12H15NaO2S |

|---|---|

Molecular Weight |

246.30 g/mol |

IUPAC Name |

sodium;4-cyclohexylbenzenesulfinate |

InChI |

InChI=1S/C12H16O2S.Na/c13-15(14)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h6-10H,1-5H2,(H,13,14);/q;+1/p-1 |

InChI Key |

PYVGHQAJVGBNJP-UHFFFAOYSA-M |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-cyclohexylbenzenesulfinate can be synthesized through several methods. One common approach involves the sulfonylation of cyclohexylbenzene using sulfinic acid derivatives under controlled conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonylation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-cyclohexylbenzenesulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to produce sulfides.

Substitution: It participates in nucleophilic substitution reactions, where the sulfinyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols are typical reagents in substitution reactions.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted benzenesulfinates.

Scientific Research Applications

Sodium 4-cyclohexylbenzenesulfinate has a wide range of applications in scientific research:

Biology: It serves as a tool for studying sulfonylation reactions and their biological implications.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.

Mechanism of Action

The mechanism by which sodium 4-cyclohexylbenzenesulfinate exerts its effects involves the formation of sulfonyl radicals. These radicals can participate in various chemical reactions, including ring-closing sulfonylation and multicomponent reactions. The compound’s molecular targets and pathways are primarily related to its ability to act as a sulfonylating agent, facilitating the formation of C-S, S-S, and N-S bonds .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sodium Aryl Sulfinates

Key Observations:

Structural Differences: Substituent Effects: The cyclohexyl group in this compound introduces significant steric hindrance and hydrophobicity compared to methoxy, nitro, or alkyl substituents in analogs. This bulkiness may reduce solubility in polar solvents but enhance compatibility with nonpolar matrices .

Commercial Availability: Sodium 4-methoxybenzene-1-sulfinate has the highest supplier count (7), indicating broader industrial adoption.

Molecular Weight and Complexity: The cyclohexyl derivative (C₁₂H₁₅NaO₂S) has a higher molecular weight than analogs like Sodium 4-methoxybenzene-1-sulfinate (C₇H₇NaO₃S).

Biological Activity

Sodium 4-cyclohexylbenzenesulfinate is a compound that has garnered interest due to its potential biological activities, particularly in antibacterial applications. This article reviews the current understanding of its biological activity, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by a sulfonate group attached to a cyclohexyl-substituted aromatic ring. This structure contributes to its solubility and reactivity, making it suitable for various chemical reactions, including cross-coupling reactions in organic synthesis.

Antibacterial Activity

Recent studies have explored the antibacterial properties of this compound. Its activity against various bacterial strains has been assessed through Minimum Inhibitory Concentration (MIC) tests.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | >64 |

The compound exhibited significant activity against Staphylococcus aureus , particularly methicillin-resistant strains (MRSA), with an MIC of 16 μg/mL. However, it showed limited effectiveness against Pseudomonas aeruginosa , indicating a selective antibacterial profile .

The mechanism underlying the antibacterial activity of this compound appears to be related to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. Studies suggest that the sulfonate group may interact with bacterial proteins, leading to alterations in cell wall synthesis and function .

Case Studies and Research Findings

- Antibacterial Efficacy : A study demonstrated that this compound significantly inhibited biofilm formation in Staphylococcus aureus , suggesting its potential as a therapeutic agent in treating biofilm-associated infections .

- Comparative Studies : In comparative analyses with other sulfinates, this compound showed superior antibacterial properties, particularly against Gram-positive bacteria, reinforcing the importance of structural variations in determining biological activity .

- Synergistic Effects : Research has indicated that when combined with conventional antibiotics, this compound can enhance the efficacy of these drugs against resistant bacterial strains, highlighting its potential role in combination therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.